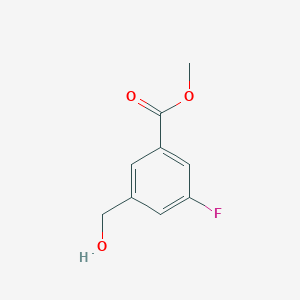

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

Description

Contextualization within Fluorinated Benzoate (B1203000) Chemistry and its Research Significance

Fluorinated benzoates are a class of organic compounds that have garnered significant attention due to the profound impact of fluorine on molecular properties. The introduction of a fluorine atom can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated benzoates highly sought-after building blocks in drug discovery. The electron-withdrawing nature of fluorine can also influence the reactivity of the aromatic ring and its substituents, providing unique opportunities for chemical transformations. Research in this area is driven by the continuous demand for novel therapeutic agents and advanced materials with tailored properties.

Overview of Current Academic Research Landscape and Emerging Trends

The current academic research landscape is focused on leveraging the unique properties of fluorinated intermediates like Methyl 3-fluoro-5-(hydroxymethyl)benzoate to access novel chemical space. A significant trend is its application in the synthesis of kinase inhibitors for cancer therapy and other diseases. nih.gov Researchers are also exploring its use in the development of new agrochemicals and functional materials. The development of more efficient and sustainable synthetic routes to this and other fluorinated building blocks is another active area of investigation, with a focus on late-stage fluorination and catalytic methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBCBDKAUNYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Profile

The preparation of Methyl 3-fluoro-5-(hydroxymethyl)benzoate typically involves a multi-step synthesis starting from readily available precursors. A common strategy involves the esterification of the corresponding benzoic acid, 3-fluoro-5-(hydroxymethyl)benzoic acid. cymitquimica.com The synthesis of this acid can be achieved through various routes, often involving fluorination of a suitable aromatic precursor followed by functional group manipulations.

For instance, a synthetic pathway could start with 3,5-dimethylaniline, which undergoes a Sandmeyer reaction to introduce the fluorine atom, followed by oxidation of the methyl groups to carboxylic acids and subsequent selective reduction of one of the carboxylic acids to a hydroxymethyl group. The final step would be the esterification with methanol (B129727).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Solubility | Soluble in common organic solvents |

| CAS Number | 144420-53-9 |

Chemical Reactivity and Transformation Studies of Methyl 3 Fluoro 5 Hydroxymethyl Benzoate

Reactions Involving the Methyl Ester Moiety of Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

The methyl ester group is a classic carboxylate derivative susceptible to nucleophilic acyl substitution reactions. Its reactivity is enhanced by the electron-withdrawing fluorine atom at the meta-position, which increases the electrophilicity of the carbonyl carbon.

Hydrolysis and Saponification Kinetics and Mechanisms

The conversion of the methyl ester to the corresponding carboxylic acid can be achieved through hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Saponification is the most common method for the hydrolysis of esters and is typically an irreversible process. The reaction proceeds via a nucleophilic addition-elimination mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, yielding the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid, 3-fluoro-5-(hydroxymethyl)benzoic acid.

The reaction rate is typically first-order with respect to both the ester and the hydroxide ion concentration. researchgate.net The presence of the meta-fluoro substituent is expected to increase the rate of saponification compared to unsubstituted methyl benzoate (B1203000). This is due to the fluorine's inductive electron-withdrawing effect (-I effect), which stabilizes the negatively charged tetrahedral intermediate, thereby lowering the activation energy of the rate-determining step. Studies on related substituted methyl benzoates have shown that electron-withdrawing groups enhance hydrolysis rates. zenodo.org High-temperature water, with or without a dilute base like potassium hydroxide, can also effectively promote the hydrolysis of substituted methyl benzoates.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible process. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is formed. The equilibrium can be driven towards the products by using a large excess of water.

Table 1: Illustrative Kinetic Parameters for Saponification of Substituted Methyl Benzoates This table presents hypothetical data based on established chemical principles to illustrate the expected relative reactivity.

| Compound | Relative Rate Constant (krel) | Expected Mechanism |

|---|---|---|

| Methyl Benzoate | 1.00 | BAc2 |

| Methyl 3-Fluorobenzoate | ~3-5 | BAc2 |

| This compound | ~3-5 | BAc2 |

Transesterification Processes and Chemo-selectivity Investigations

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester, R' 3-fluoro-5-(hydroxymethyl)benzoate.

Catalysts and Conditions: Both homogeneous catalysts (e.g., sulfuric acid, sodium hydroxide) and heterogeneous catalysts (e.g., solid acids, metal oxides) can be employed. mdpi.comresearchgate.net The reaction is an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Chemo-selectivity: A key challenge in the transesterification of this compound is chemo-selectivity. The molecule possesses two sites that could potentially react with an alcohol under certain conditions: the methyl ester and the hydroxymethyl group. However, transesterification at the ester moiety is generally more facile and occurs under milder conditions than the etherification of the hydroxymethyl group. Under typical base-catalyzed conditions (e.g., NaOR' in R'OH), the alcohol is deprotonated to form an alkoxide, which is a potent nucleophile for attacking the ester carbonyl. The hydroxymethyl group is less likely to undergo competing side reactions like ether formation under these conditions. Acid-catalyzed conditions could potentially lead to a mixture of products, including self-polymerization, if not carefully controlled.

Table 2: Common Catalysts for Transesterification of Aryl Esters

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Acid | H2SO4, p-TsOH | Reflux in excess alcohol |

| Base | NaOCH3, KOH | Reflux in excess alcohol |

| Solid Acid | Yttria-Zirconia, Vanadium Phosphate | High temperature, solvent-free |

Transformations of the Hydroxymethyl Functional Group in this compound

The hydroxymethyl group is a primary benzylic alcohol, a functional group known for its versatile reactivity. It can undergo oxidation, derivatization, and substitution reactions. The benzylic position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals or carbocations. chemistrysteps.com

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents under anhydrous conditions to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). rsc.orgmasterorganicchemistry.comresearchgate.net The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) (DCM). Other reagents such as manganese dioxide (MnO₂) are also highly effective for the selective oxidation of benzylic alcohols.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ or Na₂Cr₂O₇ in aqueous acid) are commonly used for this purpose. These reactions are often performed under heating to ensure complete conversion. This transformation would yield methyl 3-carboxy-5-fluorobenzoate.

Table 3: Reagents for the Oxidation of the Hydroxymethyl Group

| Target Product | Reagent | Typical Solvent | Expected Product Name |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH2Cl2 | Methyl 3-fluoro-5-formylbenzoate |

| Aldehyde | Manganese Dioxide (MnO2) | CH2Cl2, Acetone | Methyl 3-fluoro-5-formylbenzoate |

| Carboxylic Acid | Potassium Permanganate (KMnO4) | H2O, heat | Methyl 3-carboxy-5-fluorobenzoate |

| Carboxylic Acid | Chromic Acid (H2CrO4) | Acetone, H2O | Methyl 3-carboxy-5-fluorobenzoate |

Derivatization to Ethers and Esters via Substitution Reactions

The hydroxyl group can be converted into other functional groups, such as ethers and esters, through substitution reactions.

Ether Formation (Williamson Ether Synthesis): The hydroxymethyl group can be converted into an ether by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. organic-chemistry.org

Ester Formation (Esterification): The hydroxymethyl group can also be esterified by reacting it with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group itself is a poor leaving group. thieme-connect.com Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. libretexts.org

Activation of the Hydroxyl Group: One common strategy is to convert the alcohol into a tosylate or mesylate by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups. Alternatively, under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which can then leave as a water molecule. libretexts.org

Substitution with Nucleophiles: Once activated, the benzylic carbon is susceptible to attack by a wide range of nucleophiles in an Sₙ2 or Sₙ1 reaction. Benzylic substrates are capable of undergoing both pathways due to the lack of steric hindrance (favoring Sₙ2) and the ability to form a resonance-stabilized benzylic carbocation (favoring Sₙ1). chemistrysteps.com For a primary benzylic substrate like this, the Sₙ2 pathway often predominates. Reaction with sodium cyanide, for instance, would yield the corresponding nitrile, while reaction with sodium bromide would yield the benzyl (B1604629) bromide.

Table 4: Nucleophilic Substitution Pathways for the Hydroxymethyl Group

| Step 1: Activation Reagent | Intermediate Leaving Group | Step 2: Nucleophile | Final Product Functional Group |

|---|---|---|---|

| Tosyl Chloride (TsCl), Pyridine | -OTs | NaBr | Benzylic Bromide |

| Mesyl Chloride (MsCl), Pyridine | -OMs | NaCN | Benzylic Nitrile |

| SOCl2 | -Cl | - | Benzylic Chloride |

| PBr3 | -Br | - | Benzylic Bromide |

Reactivity of the Fluoro-Substituted Aromatic Ring of this compound

The reactivity of the aromatic core of this compound is governed by the electronic and steric influences of its three distinct substituents: the methyl ester (-COOCH₃), the fluorine (-F) atom, and the hydroxymethyl (-CH₂OH) group. Each group imparts specific activating or deactivating and directing effects that collectively determine the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution (EAS) Regiochemistry and Directional Effects

In electrophilic aromatic substitution (EAS), an incoming electrophile replaces a hydrogen atom on the benzene (B151609) ring. The position of this substitution is not random but is directed by the existing substituents. chemistrytalk.org The directing effects arise from a combination of inductive effects (electron donation or withdrawal through sigma bonds) and resonance effects (electron donation or withdrawal through the π-system). libretexts.orgleah4sci.com

The substituents on this compound have competing directional effects:

Methyl Ester (-COOCH₃): This group is strongly deactivating and a meta-director. libretexts.org It withdraws electron density from the ring by both a negative inductive effect (-I) and a negative resonance effect (-M), making the ring less nucleophilic and slowing down the reaction. leah4sci.com It directs incoming electrophiles to the positions meta to itself (C2 and C6).

Fluoro (-F): Halogens are a unique class of substituents. Fluorine is deactivating due to its strong -I effect but is an ortho, para-director because of its positive resonance effect (+M), where its lone pairs can donate electron density to the ring. pressbooks.pubwikipedia.org The inductive and resonance effects of fluorine are closely balanced, making it less deactivating than other halogens. researchgate.netscielo.org.mx It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

Hydroxymethyl (-CH₂OH): This group is considered weakly activating and an ortho, para-director. The methylene (B1212753) (-CH₂-) spacer prevents direct resonance donation from the oxygen's lone pairs to the ring. The primary influence is a weak, electron-donating inductive effect (+I) from the alkyl portion, which activates the ring. It directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) to itself.

When these effects are combined, the likely sites for electrophilic attack can be predicted. The available positions on the ring are C2, C4, and C6.

| Position | Effect of -COOCH₃ (at C1) | Effect of -F (at C3) | Effect of -CH₂OH (at C5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C2 | meta (directing) | ortho (directing) | para (directing) | Highly Favored |

| C4 | para (disfavored) | ortho (directing) | ortho (directing) | Favored, but sterically hindered by two substituents |

| C6 | meta (directing) | para (directing) | ortho (directing) | Highly Favored |

As the table indicates, positions C2 and C6 are the most electronically favored sites for electrophilic attack. They are meta to the deactivating ester group and are activated by both the fluoro and hydroxymethyl groups (either ortho or para). libretexts.org Position C4 is also activated by the fluoro and hydroxymethyl groups but is sterically hindered, being situated between two substituents. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 2- and 6-substituted products.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Substituent Effects

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. nih.govnumberanalytics.com These EWGs are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex. core.ac.uk

In this compound, the fluorine atom is a potential leaving group. For an SNAr reaction to occur at this position (C3), the ring must be sufficiently "activated" by EWGs.

Substituent Analysis for SNAr:

The methyl ester group is a strong EWG, but it is located meta to the fluorine atom. This position does not allow for direct resonance stabilization of the Meisenheimer complex that would form from nucleophilic attack at C3.

The hydroxymethyl group is weakly electron-donating, which deactivates the ring toward nucleophilic attack.

Because the powerful electron-withdrawing ester group is not in an ortho or para position relative to the fluorine, the aromatic ring is not considered activated for classical SNAr reactions. nih.govimperial.ac.uk Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that SNAr is facile only when multiple, extremely strong EWGs are present to activate the ring. beilstein-journals.orgbeilstein-journals.orgnih.gov However, modern synthetic methods, such as organic photoredox catalysis, have been developed to enable the SNAr of electron-neutral or even electron-rich "unactivated" aryl fluorides under mild conditions. nih.gov It is plausible that such methods could be applied to achieve the substitution of the fluorine atom in this compound.

| Reaction Type | Requirement | Status in this compound | Predicted Feasibility |

|---|---|---|---|

| Classical SNAr | Strong EWG ortho/para to leaving group (-F) | Strong EWG (-COOCH₃) is meta. Weakly activating group (-CH₂OH) is also present. | Unlikely under standard conditions |

| Photoredox-Catalyzed SNAr | Amenable to unactivated aryl fluorides | The molecule is a candidate for this modern method. | Potentially Feasible |

Metal-Mediated Cross-Coupling Reactions and Aryl Halide Activations

The activation of carbon-fluorine (C-F) bonds for cross-coupling reactions is a significant challenge in organic synthesis due to the high C-F bond dissociation energy. nih.gov Consequently, aryl fluorides are often the least reactive aryl halides in common palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Nevertheless, significant advances have been made in the activation of C-F bonds using specialized catalytic systems. chemrxiv.org These reactions typically employ more reactive transition metals like nickel or use specific ligands and conditions to facilitate the difficult oxidative addition step.

Potential Catalytic Systems: Research has demonstrated that nickel-catalyzed Suzuki-Miyaura reactions can be effective for aryl fluorides. chemrxiv.org Other early transition metals, such as titanium and tantalum, have also been shown to catalyze the cross-coupling of fluoroarenes with Grignard reagents. researchgate.net

Transition-Metal-Free Methods: More recently, transition-metal-free approaches have emerged. These include methods using solvated electrons to promote C-N bond formation from aryl fluorides via a radical-nucleophilic substitution (SRN1) mechanism. nih.gov Another innovative strategy involves the use of silyl (B83357) radicals to mediate the cross-coupling of aryl fluorides with arylmethanes at room temperature. nih.gov

Given these developments, the C-F bond in this compound could potentially be functionalized through various metal-mediated or radical-based cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position.

Multi-Component Reactions and Cascade Transformations Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product in a single step. nih.govrsc.org Cascade transformations involve a sequence of intramolecular reactions initiated by a single event. The trifunctional nature of this compound makes it an interesting substrate for the design of such reactions.

The three functional groups—ester, primary alcohol, and aryl fluoride—offer distinct points of reactivity that could be exploited in MCRs.

Ester Group (-COOCH₃): Benzoate esters can participate in MCRs to form various heterocyclic structures. For instance, they can be starting materials in the synthesis of benzo-fused γ-lactams. researchgate.netdntb.gov.ua

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo oxidation to an aldehyde in situ. Aromatic aldehydes are common components in many named MCRs, such as the Hantzsch, Biginelli, or Ugi reactions. nih.gov For example, oxidation of the hydroxymethyl group to an aldehyde could be the first step in a cascade or a one-pot MCR sequence.

Aryl Fluoride (-F): While less common, the C-F bond could participate in MCRs that involve a cross-coupling step.

A hypothetical MCR could involve the in situ oxidation of the hydroxymethyl group to an aldehyde, which then participates in a three-component reaction with an amine and a 1,3-dicarbonyl compound to form a dihydropyridine (B1217469) derivative. Such strategies capitalize on the molecule's inherent functionality to rapidly build molecular complexity.

| Functional Group | Potential Transformation | Example MCR Type |

|---|---|---|

| -CH₂OH (Hydroxymethyl) | In situ oxidation to an aldehyde | Hantzsch Dihydropyridine Synthesis, Biginelli Reaction |

| -COOCH₃ (Methyl Ester) | Participation as an electrophile | Synthesis of benzo-fused heterocycles (e.g., isoindolinones) |

| -F (Fluoro) | Cross-coupling component | MCRs involving a Suzuki or Heck coupling step |

Role as a Versatile Building Block in Complex Molecule Construction

The distinct functionalities of this compound—the methyl ester, the hydroxymethyl group, and the fluorinated aromatic ring—can be selectively targeted to build intricate molecular frameworks. The ester can undergo hydrolysis, amidation, or reduction. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The fluorine atom and the substitution pattern on the aromatic ring influence the molecule's electronic properties and can direct further aromatic substitutions.

Precursor in the Synthesis of Novel Fluorinated Aromatic Scaffolds

The presence of a fluorine atom on the aromatic ring of this compound is of particular importance. Fluorine-containing aromatic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.

This compound can serve as a key starting material for the synthesis of more complex fluorinated aromatic and heterocyclic systems. The hydroxymethyl and ester groups can be used as handles to construct fused ring systems or to introduce other functional groups. For instance, the hydroxymethyl group can be converted to a halomethyl group, which can then participate in cyclization reactions to form fluorinated heterocycles, which are important scaffolds in drug discovery.

Table 1: Potential Transformations of this compound for Scaffold Synthesis

| Functional Group | Potential Transformation | Resulting Intermediate/Scaffold |

| Hydroxymethyl | Oxidation | 3-Fluoro-5-(formyl)benzoate or 3-Fluoro-5-(carboxy)benzoate |

| Hydroxymethyl | Halogenation (e.g., with SOCl₂) | Methyl 3-fluoro-5-(chloromethyl)benzoate |

| Methyl Ester | Hydrolysis | 3-Fluoro-5-(hydroxymethyl)benzoic acid |

| Methyl Ester | Amidation | 3-Fluoro-5-(hydroxymethyl)benzamide derivatives |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Derivatives with substitution at the fluorine position (under harsh conditions) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted aromatic rings (directed by existing groups) |

Utility in Natural Product Analog Synthesis and Modifications

Natural products often serve as inspiration for the development of new therapeutic agents. However, their direct use can be limited by factors such as low bioavailability or metabolic instability. The synthesis of natural product analogs allows for the modification of their structures to improve their pharmacological properties.

This compound can be utilized as a building block to introduce a fluorinated aromatic moiety into the core structure of a natural product analog. The incorporation of the 3-fluoro-5-(hydroxymethyl)phenyl group can lead to analogs with improved biological activity or pharmacokinetic profiles. The hydroxymethyl and ester functionalities provide convenient points for attachment to the rest of the natural product scaffold.

Intermediate for Agrochemical Active Ingredient Candidates

Fluorinated organic molecules play a crucial role in the agrochemical industry, with many successful herbicides, insecticides, and fungicides containing fluorine. The introduction of fluorine can enhance the efficacy and selectivity of these active ingredients.

Given its structure, this compound is a plausible intermediate in the synthesis of novel agrochemical candidates. The fluorinated aromatic core is a common feature in many pesticides. The functional groups on the molecule allow for the assembly of more complex structures that could exhibit desirable biological activity for crop protection. For example, the ester could be converted to a pyrazole (B372694) or another heterocyclic system known to have agrochemical applications.

Derivatization for Advanced Materials and Specialty Chemicals

The unique combination of functional groups in this compound also makes it a candidate for applications in materials science and the development of specialty chemicals.

Monomer in Polymer Synthesis and Material Science Applications

The bifunctional nature of the molecule, with its hydroxymethyl and ester groups, allows it to act as a monomer in polymerization reactions. For example, the hydroxymethyl group can participate in condensation polymerization with dicarboxylic acids to form polyesters. The fluorine atom incorporated into the polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and altered optical properties.

These fluorinated polymers could find applications in high-performance plastics, coatings, and specialty films. The ability to precisely control the structure of the monomer allows for the fine-tuning of the resulting polymer's properties.

Ligand and Catalyst Precursor Development

The aromatic ring and the hydroxymethyl group of this compound can be modified to create novel ligands for metal catalysts. For instance, the hydroxymethyl group can be converted to a phosphine (B1218219) or an amine, which are common coordinating groups in catalysis.

The presence of the fluorine atom can influence the electronic properties of the resulting ligand, which in turn can affect the activity and selectivity of the metal catalyst. These tailored ligands could be employed in a variety of organic transformations, contributing to the development of more efficient and selective catalytic systems.

Synthesis of Fluorescent Probes and Dyes (focus on molecular design and properties)

This compound is a versatile building block in the molecular design of novel fluorescent probes and dyes due to its unique combination of functional groups. The fluorinated phenyl ring serves as a core scaffold that can be incorporated into various fluorophore systems. The strategic placement of the fluorine atom, hydroxymethyl group, and methyl ester allows for systematic modifications to fine-tune the photophysical and chemical properties of the resulting fluorescent molecules.

The design of fluorescent probes often involves the integration of a fluorophore with a recognition element and a signaling moiety. The fluorine atom on the benzene ring of this compound can significantly influence the electronic properties of the aromatic system. Fluorine's high electronegativity can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system it is part of. nih.gov This modulation can lead to shifts in the absorption and emission spectra, a critical aspect in the development of probes for specific applications, including multiplex imaging where distinct emission colors are required. mdpi.com Furthermore, the introduction of fluorine can enhance the photostability and quantum yield of certain dyes by minimizing non-radiative decay pathways. amerigoscientific.com

The hydroxymethyl and methyl ester functionalities on the benzoate ring provide convenient handles for synthetic elaboration. The hydroxymethyl group can be readily oxidized to an aldehyde for use in condensation reactions or converted to a leaving group for nucleophilic substitution, enabling the attachment of the fluorophore scaffold to other molecular components. For instance, it can be used to link the fluorophore to a biomolecule for targeted imaging. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated to form amide or ester linkages, providing another avenue for bioconjugation or for building more complex molecular architectures. mdpi.com

The general design strategy for a fluorescent probe based on a benzoate derivative is outlined in the table below, illustrating how different substituents can be used to tune the probe's properties.

| Component | Function | Example Modification on Benzoate Core | Effect on Properties |

| Fluorophore Core | Emits light upon excitation | Incorporation of the fluorinated benzoate into a larger conjugated system | Determines absorption/emission wavelengths |

| Recognition Moiety | Binds to the target analyte | Attachment of a specific ligand to the hydroxymethyl or carboxyl group | Confers selectivity to the probe |

| Linker | Connects the fluorophore to the recognition moiety | Alkyl or polyethylene (B3416737) glycol (PEG) chain | Influences solubility and steric accessibility |

| Modulating Group | Fine-tunes photophysical properties | The fluorine atom | Can enhance quantum yield and photostability |

Structure-Activity Relationship (SAR) Investigations of its Derivatives (focus on molecular interactions and non-clinical biological targeting)

Derivatives of this compound are of significant interest in structure-activity relationship (SAR) studies aimed at understanding how molecular structure influences non-clinical biological targeting. The systematic modification of this scaffold allows for a detailed investigation of the molecular interactions that govern the affinity and selectivity of a compound for a specific biological target, such as a protein or enzyme.

The hydroxymethyl group offers a site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This interaction is often critical for the specific recognition of a ligand by its biological target. SAR studies on derivatives where the hydroxymethyl group is modified can provide valuable insights. For instance, converting the alcohol to an ether or an ester can probe the importance of the hydrogen-bonding capability and the steric tolerance of the binding pocket.

The methyl ester, upon hydrolysis to a carboxylic acid, introduces a negatively charged group at physiological pH. This carboxylate can form strong ionic interactions or salt bridges with positively charged amino acid residues, such as lysine (B10760008) or arginine, in a protein's binding site. The position of this group on the aromatic ring is critical for establishing these interactions.

A hypothetical SAR study on a series of derivatives of this compound targeting a generic protein kinase is presented in the table below. This illustrates how modifications at different positions of the molecule can impact biological activity.

| Compound | R1 (Modification of Hydroxymethyl) | R2 (Modification of Ester) | Effect on Molecular Interactions | Hypothetical Biological Activity (IC50, nM) |

| Parent | -CH2OH | -COOCH3 | Hydrogen bonding from -OH; potential steric hindrance from ester. | 500 |

| Derivative A | -CH2OCH3 | -COOCH3 | Loss of H-bond donor capability; increased lipophilicity. | 800 |

| Derivative B | -CH2OH | -COOH | Introduction of a charged group for potential ionic interactions. | 150 |

| Derivative C | -CHO | -COOH | Aldehyde can form covalent bonds or different H-bonds. | 50 |

| Derivative D | -CH2OH | -CONHCH3 | Amide offers different H-bonding patterns compared to the acid. | 250 |

These SAR investigations are fundamental in medicinal chemistry for the rational design of more potent and selective non-clinical tool compounds and potential therapeutic leads. By understanding the specific molecular interactions that drive biological activity, researchers can optimize the structure of a lead compound to improve its efficacy and reduce off-target effects. The fluorinated and functionalized benzoate scaffold of this compound provides a valuable starting point for such explorations.

Conclusion

Strategic Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The most straightforward disconnections involve the ester and hydroxymethyl functionalities.

C-O (Ester) Disconnection: The ester group can be disconnected via a hydrolysis transformation, leading back to the carboxylic acid precursor, 3-Fluoro-5-(hydroxymethyl)benzoic acid (1) . This precursor can then be esterified in a forward synthesis.

C-H (Hydroxymethyl) Disconnection: The hydroxymethyl group can be traced back to an aldehyde or a carboxylic acid group through functional group interconversion (FGI). A selective reduction of an aldehyde is a common and efficient method. This leads to the precursor Methyl 3-fluoro-5-formylbenzoate (2) . Alternatively, though less common for direct synthesis, an oxidation of a methyl group could be considered, pointing to Methyl 3-fluoro-5-methylbenzoate (3) as a potential precursor.

Further disconnection of these primary precursors is also possible. For instance, 3-Fluoro-5-(hydroxymethyl)benzoic acid (1) could be conceptually derived from a precursor like 3-Bromo-5-fluorobenzoic acid , where the bromine atom is replaced by the hydroxymethyl group through a suitable synthetic transformation. This multi-step approach highlights the importance of strategic functionalization of the aromatic ring.

Established Synthetic Pathways Towards this compound

Several established chemical synthesis pathways are employed to produce this compound, primarily revolving around esterification, aromatic functionalization, and selective reduction or oxidation reactions.

One of the most direct and widely used methods for synthesizing methyl esters from carboxylic acids is the Fischer-Speier esterification. This pathway involves the reaction of the corresponding carboxylic acid, 3-Fluoro-5-(hydroxymethyl)benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the protonated ester is formed, which then deprotonates to yield the final product, this compound.

Table 1: Typical Conditions for Fischer-Speier Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3-Fluoro-5-(hydroxymethyl)benzoic acid, Methanol | Carboxylic acid and alcohol |

| Catalyst | Concentrated H₂SO₄ | Acid catalyst to protonate the carbonyl |

| Solvent | Methanol (often in excess) | Acts as both reactant and solvent |

| Temperature | Reflux | To increase the reaction rate |

| Reaction Time | 4-5 hours | To allow the reaction to reach equilibrium |

This is an interactive data table. You can sort and filter the data as needed.

Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate Fischer esterification reactions, significantly reducing reaction times compared to conventional heating methods.

The synthesis can also commence from more readily available, differently substituted benzene (B151609) derivatives. This approach requires a multi-step sequence to introduce the necessary functional groups in the correct positions. For example, a synthesis could start with a halogenated precursor like 3-bromo-5-fluorobenzoic acid. The synthetic sequence would involve:

Esterification: The starting acid is first converted to its methyl ester, Methyl 3-bromo-5-fluorobenzoate.

Functional Group Interconversion: The bromo group is then converted to the hydroxymethyl group. This can be achieved through various methods, such as a metal-halogen exchange followed by reaction with formaldehyde, or through palladium-catalyzed cross-coupling reactions.

Another potential route involves diazotization reactions. For instance, starting from an amino-substituted precursor like Methyl 3-amino-5-bromobenzoate, the amino group can be converted into a diazonium salt. Subsequent treatment, such as in the Balz-Schiemann reaction, can introduce a fluorine atom. This highlights the versatility of aromatic functionalization in building complex molecules from simpler precursors.

A highly effective and common strategy for forming the hydroxymethyl group is the selective reduction of a corresponding aldehyde. This pathway begins with the precursor Methyl 3-fluoro-5-formylbenzoate. The aldehyde group is significantly more reactive towards nucleophilic reducing agents than the ester group.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is ideal for this transformation. It readily reduces aldehydes to primary alcohols while leaving less reactive functional groups like esters intact under controlled conditions. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at low temperatures (e.g., in an ice bath) to ensure high selectivity.

Table 2: Conditions for Selective Reduction of Methyl 3-fluoro-5-formylbenzoate

| Parameter | Reagent/Condition | Purpose |

|---|---|---|

| Substrate | Methyl 3-fluoro-5-formylbenzoate | Precursor with aldehyde and ester groups |

| Reducing Agent | Sodium Borohydride (NaBH₄) | To selectively reduce the aldehyde |

| Solvent | Methanol or Ethanol | To dissolve the reactants |

| Temperature | 0°C (Ice Bath) | To enhance chemoselectivity |

| Work-up | Aqueous acid (e.g., HCl) | To quench excess NaBH₄ and protonate the alkoxide |

This is an interactive data table. You can sort and filter the data as needed.

Conversely, the formation of the hydroxymethyl group via oxidation of a methyl group on a precursor like Methyl 3-fluoro-5-methylbenzoate is also a theoretical possibility. However, controlling such oxidations to stop at the alcohol stage without proceeding to the aldehyde or carboxylic acid can be challenging and often requires specialized reagents.

Modern and Sustainable Synthetic Strategies for this compound

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These often involve the use of catalytic systems.

Modern synthetic strategies could employ transition-metal catalysis to construct the target molecule. For example, palladium-catalyzed cross-coupling reactions

Computational and Theoretical Investigations of Methyl 3 Fluoro 5 Hydroxymethyl Benzoate

Electronic Structure and Bonding Analysis of Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

The electronic landscape of this compound is dictated by the interplay of its three substituents on the central benzene (B151609) ring. The fluorine atom, the hydroxymethyl group, and the methyl ester group each exert distinct electronic effects that modulate the electron density distribution across the aromatic system.

Inductive and Mesomeric Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) that polarizes the carbon-fluorine bond and decreases electron density on the attached carbon. numberanalytics.com However, fluorine also possesses lone pairs that can be donated into the aromatic π-system, a phenomenon known as a +M (mesomeric) or resonance effect. The hydroxymethyl group (-CH2OH) is weakly electron-withdrawing via induction (-I). The methyl ester group (-COOCH3) is a moderate deactivating group, withdrawing electron density through both induction (-I) and a resonance effect (-M).

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining chemical reactivity. For fluorinated aromatics, the presence of fluorine tends to lower the energy of the HOMO and raise the energy of the LUMO, increasing the HOMO-LUMO gap. numberanalytics.com This larger gap generally correlates with greater chemical stability.

Table 1: Predicted Electronic Properties and Bond Characteristics

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| C-F Bond | Highly Polar, Short | High electronegativity difference between Carbon and Fluorine. |

| Aromatic Ring | Electron-deficient | Combined electron-withdrawing effects of fluoro and ester groups. |

| HOMO Energy | Lowered (vs. Benzene) | Influence of electronegative fluorine and ester substituents. numberanalytics.com |

| LUMO Energy | Raised (vs. Benzene) | Perturbation of the π* orbitals by the substituents. numberanalytics.com |

| HOMO-LUMO Gap | Increased | Consequence of lowered HOMO and raised LUMO energies, suggesting higher stability. |

Conformational Landscape and Energetic Profiling of Isomers

The flexibility of this compound arises from the rotation around the single bonds connecting the hydroxymethyl and methyl ester groups to the aromatic ring. This rotation gives rise to different conformers, each with a distinct energy level.

The two main sources of conformational isomerism are the rotation around the C(ring)-CH2OH bond and the C(ring)-COOCH3 bond. The orientation of the hydroxyl proton and the methyl group of the ester relative to the plane of the benzene ring defines the stable conformers. Computational methods, such as potential energy surface (PES) scans, can be used to identify energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them.

For the hydroxymethyl group, staggered conformations that minimize steric hindrance with the adjacent C-H bonds of the ring are expected to be energetically favored. For the methyl ester group, the planar conformation, where the carbonyl group is coplanar with the benzene ring to maximize π-conjugation, is generally the most stable. However, slight torsions may occur to alleviate steric strain.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer Description | Assumed Dihedral Angle (C-C-O-H) | Assumed Dihedral Angle (C-C-C=O) | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~60° (gauche) | ~0° (planar) | 0.00 |

| Local Minimum 1 | ~180° (anti) | ~0° (planar) | 0.5 - 1.5 |

| Local Minimum 2 | ~60° (gauche) | ~180° (planar) | 1.0 - 2.5 |

| Transition State | Variable | ~90° (perpendicular) | > 4.0 |

Note: These values are illustrative and would require specific calculations to be confirmed.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT can predict sites of reactivity and model the mechanisms of potential chemical transformations.

The electron-withdrawing nature of the fluorine and methyl ester groups deactivates the ring towards electrophilic aromatic substitution. These groups direct incoming electrophiles to the positions ortho and para to themselves. Based on the substitution pattern, the C2, C4, and C6 positions are the most likely sites for electrophilic attack, with the precise outcome depending on the balance of electronic and steric factors. DFT calculations can quantify the activation energies for substitution at each position to predict the major product. researchgate.net

For any proposed reaction, such as nitration or halogenation of the aromatic ring, DFT can be used to locate and characterize the transition state structure. This is a critical step in understanding the reaction mechanism, as the transition state represents the highest energy point along the reaction coordinate. Its geometry reveals which bonds are breaking and forming. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction pathway. nih.gov

Table 3: Illustrative Predicted Activation Energies for Electrophilic Nitration

| Position of Attack | Predicted Relative Activation Energy (kcal/mol) | Predicted Regioselectivity |

|---|---|---|

| C2 | High | Minor Product |

| C4 | Low | Major Product |

| C6 | Moderate | Minor Product |

Note: The regioselectivity is predicted based on the combined directing effects of the substituents. C4 is ortho to the activating -CH2OH group and meta to the deactivating groups.

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net For this compound, MD simulations, particularly in a solvent like water or methanol (B129727), can reveal crucial information about intermolecular interactions. kummerlaender.eu

The primary interactions governing the behavior of this molecule in a condensed phase would be:

Hydrogen Bonding: The hydroxyl group (-CH2OH) can act as both a hydrogen bond donor and acceptor. The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions are crucial for solubility and crystal packing.

Dipole-Dipole Interactions: The polar C-F and C=O bonds create a significant molecular dipole moment, leading to dipole-dipole interactions.

π-π Stacking: The aromatic rings can interact through π-π stacking, which is a key interaction in the structure of many organic materials. kummerlaender.eu

MD simulations can quantify these interactions through analyses like the radial distribution function (RDF), which describes the probability of finding another atom at a certain distance from a reference atom.

Quantum Chemical Descriptors and Prediction of Chemical Behavior

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its chemical properties and reactivity. ajpchem.org Several key descriptors can be calculated for this compound.

HOMO and LUMO Energies: As mentioned, these frontier orbitals are central to reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, chemical hardness is a measure of resistance to change in electron distribution. A larger gap implies greater hardness and lower reactivity.

Electronegativity (χ): This descriptor measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This global index quantifies the electrophilic nature of a molecule. Given the electron-withdrawing groups, this molecule is expected to have a notable electrophilicity index. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, e.g., around the carbonyl oxygen) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack.

Table 4: Predicted Quantum Chemical Descriptors

| Descriptor | Predicted Value (Illustrative) | Implication for Chemical Behavior |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 eV | Moderate electron donor capability. |

| LUMO Energy | -0.5 to -1.5 eV | Good electron acceptor capability. |

| HOMO-LUMO Gap (η) | 6.5 to 7.5 eV | High kinetic stability, low reactivity. |

| Electronegativity (χ) | 3.5 to 4.5 eV | High tendency to attract electrons. |

| Electrophilicity Index (ω) | 1.0 to 2.0 eV | Acts as a moderate electrophile. |

Note: These values are typical for similar substituted aromatic compounds and require specific quantum chemical calculations for this exact molecule.

Emerging Research Frontiers and Future Directions Concerning Methyl 3 Fluoro 5 Hydroxymethyl Benzoate

Development of Novel Catalytic Systems for Efficient Transformations

The chemical reactivity of Methyl 3-fluoro-5-(hydroxymethyl)benzoate can be precisely controlled and expanded through the development of innovative catalytic systems. Research is moving beyond traditional synthetic methods to embrace more efficient, selective, and powerful catalytic transformations.

A significant area of development is in photocatalysis . Visible-light photoredox catalysis has become a powerful tool for forming carbon-fluorine bonds and for the functionalization of fluorinated aromatic compounds. mdpi.comresearchgate.netmdpi.com Analogous to methyl 4-fluorobenzoate, which has been identified as an effective photosensitizing catalyst for the fluorination of unactivated C(sp³)–H bonds, this compound could potentially serve a similar role. uni-regensburg.dersc.org In such systems, the fluorobenzoate core, when excited by light, can facilitate challenging chemical reactions under mild conditions. uni-regensburg.dersc.org These photocatalytic methods offer pathways for late-stage functionalization, where the core structure of the molecule can be modified with high precision. rsc.org

Beyond photocatalysis, transition-metal and organocatalysis offer numerous opportunities for transforming the molecule's functional groups. mdpi.com The hydroxymethyl group is a prime target for catalytic oxidation to an aldehyde or carboxylic acid, or for substitution reactions. The ester group can be transformed via catalytically-driven transesterification or amidation. Furthermore, low-valent tungsten catalysts have shown promise in the carbonylative synthesis of benzoates, a technology that could be adapted for derivatives of this compound. nih.gov

| Catalytic Approach | Target Moiety | Potential Transformation | Key Advantages |

|---|---|---|---|

| Photoredox Catalysis | Aromatic Ring / Substrates | Acts as a photosensitizer for C-H functionalization (e.g., fluorination) | Mild reaction conditions, high selectivity, late-stage functionalization. mdpi.comrsc.org |

| Transition Metal Catalysis (e.g., Pd, Ru, Cu) | Hydroxymethyl Group | Selective oxidation, etherification, C-C cross-coupling | High efficiency, broad substrate scope, stereocontrol. mdpi.com |

| Organocatalysis | Ester Group | Enantioselective transformations, amidation | Metal-free, environmentally benign, high enantioselectivity. mdpi.com |

| Low-Valent Tungsten Catalysis | Ester Group / Aryl Halide Precursors | Carbonylative synthesis of derivatives | Use of non-noble metals, high functional group tolerance. nih.gov |

Integration into High-Throughput Synthesis and Automated Platforms

The progression of modern drug discovery and materials science relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. nih.govnih.govewadirect.com this compound is an ideal scaffold for such high-throughput synthesis (HTS) due to its dual reactive sites. Automated platforms, including robotic liquid handlers and continuous flow reactors, can be programmed to perform systematic modifications on the molecule. mdpi.comnih.gov

For instance, the hydroxymethyl group can be converted into a diverse array of ethers or esters, while the methyl ester can be transformed into a library of amides by reacting it with various amines. This parallel synthesis approach allows for the creation of hundreds or thousands of unique derivatives from a single starting material in a short period. The development of fully automated synthesis modules for producing complex fluorinated molecules, such as PET imaging agents, demonstrates the feasibility of applying these technologies to compounds like this compound. nih.govnih.gov

Continuous flow chemistry, in particular, offers significant advantages for the synthesis and derivatization of fluorinated intermediates. rsc.org It allows for precise control over reaction parameters, improved safety when handling reactive intermediates, and easier scalability, making it a powerful tool for integrating this compound into automated discovery workflows. rsc.org

| Technology Platform | Application to this compound | Potential Outcome |

|---|---|---|

| Automated Liquid Handlers | Parallel synthesis in microtiter plates | Creation of large libraries of amides and ethers for screening. nih.gov |

| Continuous Flow Reactors | Derivatization reactions (e.g., esterification, amidation) | Rapid optimization, enhanced safety, and scalable production of derivatives. rsc.org |

| Automated Synthesis Modules | Multi-step synthesis starting from the core molecule | Efficient, reproducible production of complex target molecules for research. nih.gov |

Expansion into Functional Materials Science and Supramolecular Chemistry

The incorporation of fluorine into organic molecules can impart unique properties, including enhanced thermal stability, hydrophobicity, and specific electronic characteristics, making them valuable in materials science. man.ac.ukrsc.org this compound serves as a promising monomer for the creation of novel functional polymers and materials.

Functional Materials: The bifunctional nature of the molecule, with its hydroxyl and ester groups, allows it to undergo polycondensation reactions to form fluorinated polyesters. These materials could exhibit enhanced properties compared to their non-fluorinated counterparts, such as improved chemical resistance and thermal stability. Its structure is analogous to other hydroxybenzoates that have been used as additives or building blocks in polymer chemistry. ekb.eg Applications for such fluorinated polymers could range from high-performance coatings to specialized optical or electronic materials.

Supramolecular Chemistry: Beyond covalent polymers, the molecule is a candidate for constructing ordered assemblies through non-covalent interactions. youtube.com The fluorine atom can participate in halogen bonding, a directional interaction similar to hydrogen bonding, where it acts as an electrophilic species. nih.govrsc.orgnih.gov This, combined with the hydrogen-bonding capability of the hydroxymethyl group, provides a toolkit for directing the self-assembly of molecules into complex, predictable architectures. nih.govmdpi.com These interactions could be harnessed to create liquid crystals, porous organic frameworks, or other supramolecular structures with tailored properties. mdpi.com

| Functional Group | Role in Functional Materials | Role in Supramolecular Chemistry |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | Polymerization site for polyesters and polyethers. | Acts as a hydrogen bond donor to direct molecular assembly. |

| Methyl Ester (-COOCH₃) | Polymerization site (via transesterification) for polyesters. | Can act as a hydrogen or halogen bond acceptor (carbonyl oxygen). mdpi.com |

| Fluoro (-F) | Imparts hydrophobicity, thermal stability, and unique electronic properties to polymers. | Can act as a halogen bond donor, influencing crystal packing and molecular recognition. nih.govnih.gov |

Bio-inspired Chemical Synthesis and Enzyme Mimicry Applications (excluding clinical studies)

Nature's catalysts—enzymes—operate with remarkable efficiency and selectivity under mild conditions. The field of bio-inspired synthesis seeks to replicate this functionality in the laboratory. nih.govacs.org this compound is a substrate ripe for exploration with biocatalytic and biomimetic systems.

Enzymatic catalysis offers a green and highly selective route for modifying the molecule. For example, lipases have been successfully used for the direct esterification of benzoic acid in organic media, a process that could be adapted for the synthesis or modification of this compound. nih.gov Other enzymes, such as oxidases, could be employed for the selective oxidation of the hydroxymethyl group to an aldehyde, avoiding the use of harsh chemical oxidants and minimizing side reactions. The enzymatic modification of polymers like polyhydroxyalkanoates showcases how biocatalysts can be used for post-synthesis functionalization, a strategy applicable to polymers derived from the target molecule. nih.gov

Furthermore, the fluorinated core of the molecule can be used to build more robust enzyme mimics. The substitution of hydrogen with fluorine has been shown to enhance the thermal and chemical robustness of catalytic materials like phthalocyanines, making them more resistant to oxidative degradation. researchgate.net By incorporating the this compound scaffold into synthetic catalysts, it may be possible to create highly stable and reusable systems that mimic the function of natural enzymes for various chemical transformations. researchgate.net

| Biocatalytic Approach | Target Transformation | Scientific Rationale and Potential Advantage |

|---|---|---|

| Lipase-catalyzed reactions | Esterification or transesterification | Mild, selective, and environmentally friendly synthesis route. nih.gov |

| Oxidase/Dehydrogenase enzymes | Selective oxidation of the hydroxymethyl group | High selectivity for the primary alcohol, avoiding over-oxidation and use of heavy metal oxidants. |

| Enzyme Mimicry | Incorporation into synthetic catalytic frameworks | The fluorine atom can enhance the stability and electronic properties of the catalyst, leading to improved performance. researchgate.net |

Opportunities for Sustainable Production and Waste Minimization in its Chemistry

The principles of green chemistry aim to reduce the environmental impact of chemical processes by designing safer chemicals, using less hazardous solvents, improving energy efficiency, and minimizing waste. rsc.org The synthesis and application of this compound provide multiple opportunities to implement these principles.

Sustainable Production: The synthesis of this compound and its derivatives can be made more sustainable by replacing stoichiometric reagents with catalytic alternatives. researchgate.net For example, catalytic esterification processes avoid the large quantities of waste generated by traditional methods. The use of biocatalysts, as discussed previously, represents a key strategy for sustainable production. nih.gov Furthermore, employing greener solvents, such as ionic liquids or supercritical fluids, or developing solvent-free reaction conditions can significantly reduce the environmental footprint of its synthesis. medscape.com

Waste Minimization: A primary goal of green chemistry is waste minimization, which can be addressed through process optimization and innovative technologies. core.ac.uk Continuous flow chemistry not only enables automation but also minimizes waste by improving reaction efficiency and reducing the volume of solvent required. rsc.org For fluorinated compounds, managing waste streams is particularly important. numberanalytics.comnih.gov Strategies for the recovery and recycling of fluorinated greenhouse gases for use in synthesis are emerging, providing a model for a circular economy approach to fluorine chemistry. rsc.org Designing future materials derived from this compound with biodegradability in mind could further contribute to waste reduction at the end of the product lifecycle.

| Green Chemistry Principle | Application Strategy | Expected Environmental Benefit |

|---|---|---|

| Catalysis | Replacing stoichiometric reagents with catalytic (e.g., metal, organic, or enzyme) alternatives. researchgate.net | Higher atom economy, reduced waste, lower energy requirements. |

| Safer Solvents & Conditions | Utilizing water, ionic liquids, or solvent-free conditions. | Reduced volatile organic compound (VOC) emissions and solvent waste. medscape.com |

| Design for Energy Efficiency | Employing photocatalysis or biocatalysis which operate at ambient temperature. | Lower energy consumption and associated carbon footprint. |

| Waste Prevention | Using continuous flow reactors for synthesis and derivatization. rsc.org | Improved yields, less byproduct formation, and reduced solvent usage. core.ac.uk |

Q & A

Q. What are the common synthetic routes for Methyl 3-Fluoro-5-(hydroxymethyl)benzoate?

Methodological Answer: The synthesis typically involves esterification of 3-fluoro-5-(hydroxymethyl)benzoic acid with methanol under acidic catalysis. Alternatively, hydroxymethylation of methyl 3-fluorobenzoate derivatives via formylation followed by reduction (e.g., using NaBH₄) can yield the target compound. For example, demonstrates a related approach where methyl esters undergo hydrolysis and functionalization, highlighting the importance of protecting group strategies (e.g., hydroxymethyl stability under basic conditions). Key considerations include:

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer: A combination of ¹H/¹³C NMR and mass spectrometry (MS) is critical. For instance, in , a structurally similar compound (Methyl 3-Fluoro-5-(5-fluoropyrimidin-4-yl)benzoate) was characterized by:

- ¹H NMR : Peaks at δ 9.13 (d, J = 3.0 Hz) for aromatic protons and δ 3.4 (s) for the methyl ester.

- ESI-MS : Observed m/z 251.10 (calculated 251.06 for [M+H]⁺).

For the hydroxymethyl group (‒CH₂OH), expect a broad singlet near δ 1.5–2.0 ppm (¹H NMR) and IR absorption at ~3300 cm⁻¹ (O‒H stretch). Purity can be confirmed via HPLC with a C18 column and UV detection .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The hydroxymethyl group is prone to oxidation and hygroscopicity. Storage recommendations include:

- Temperature : Store below –20°C in airtight containers (as noted for similar esters in ).

- Desiccants : Use silica gel or molecular sieves to prevent hydrolysis.

- Light protection : Amber vials to avoid photodegradation of the aromatic ring.

Monitor stability via periodic TLC or HPLC analysis. Degradation products (e.g., carboxylic acid from ester hydrolysis) can be identified by MS .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the compound?

Methodological Answer: The meta -fluorine group exerts strong electron-withdrawing effects, activating the benzene ring for electrophilic substitution at specific positions. Computational studies (e.g., DFT calculations) predict enhanced acidity of the hydroxymethyl proton due to resonance stabilization. Experimentally, this can be validated by:

Q. What strategies enable regioselective functionalization of this compound?

Methodological Answer: The compound’s substitution pattern allows selective modifications:

- Ester hydrolysis : As in , LiOH in THF/MeOH/H₂O selectively cleaves the methyl ester without affecting the hydroxymethyl group.

- Protection/deprotection : Protect the hydroxymethyl as a silyl ether (e.g., TBSCl) to direct electrophilic reactions (e.g., nitration) to the para position relative to fluorine.

- Cross-coupling : Suzuki-Miyaura coupling at the ortho position (relative to fluorine) using Pd catalysts, leveraging fluorine’s directing effects .

Q. How can contradictory data in reaction yields or byproduct formation be resolved?

Methodological Answer: Discrepancies often arise from varying reaction conditions. For example, reports 90% yield for ester hydrolysis using LiOH, while similar reactions may yield lower due to:

- Solvent polarity : THF/MeOH/H₂O (3:1:1 ratio) optimizes solubility.

- Temperature : Prolonged stirring at ambient temperature (vs. reflux) minimizes side reactions.

- Work-up : DCM extraction (3×20 mL) and MgSO₄ drying improve recovery. Validate results via HPLC-MS to identify byproducts (e.g., incomplete hydrolysis or oxidation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.